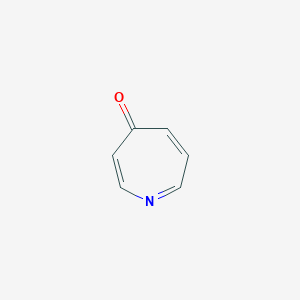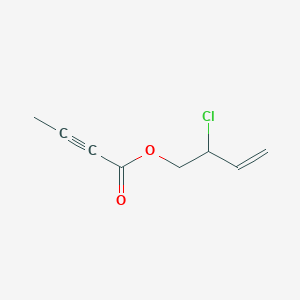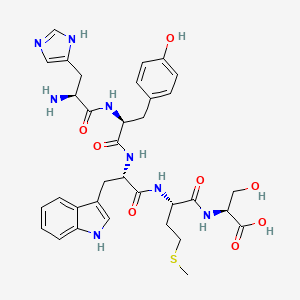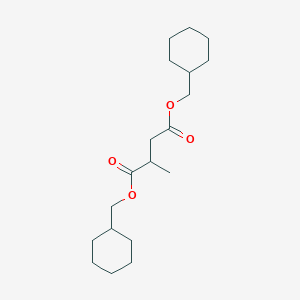![molecular formula C13H13NO3S B14239250 4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid CAS No. 503616-29-3](/img/structure/B14239250.png)
4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry and materials science
Méthodes De Préparation
The synthesis of 4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-benzothiophene-2-carbonyl chloride with 4-aminobutanoic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Applications De Recherche Scientifique
4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiophene derivatives, which are studied for their unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid can be compared with other benzothiophene derivatives, such as:
3-amino-1-benzothiophene-2-carbonitrile: Known for its antimicrobial and antitumor activities.
Benzo[b]thiophene-1,1-dioxide:
4-[(2R)-1-(1-Benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid: Part of the human exposome and studied for its biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
503616-29-3 |
|---|---|
Formule moléculaire |
C13H13NO3S |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
4-(1-benzothiophene-2-carbonylamino)butanoic acid |
InChI |
InChI=1S/C13H13NO3S/c15-12(16)6-3-7-14-13(17)11-8-9-4-1-2-5-10(9)18-11/h1-2,4-5,8H,3,6-7H2,(H,14,17)(H,15,16) |
Clé InChI |
BWKTVIAQIHOPHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
![3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14239176.png)

![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)



![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)





![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
